

Application Note: Strategic Functionalization of 5-Bromothiazol-4-amine

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Compound of Interest

Compound Name: 5-Bromothiazol-4-amine

CAS No.: 1353101-50-4

Cat. No.: B569822

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Executive Summary & Scaffold Analysis

5-Bromothiazol-4-amine is a high-value heterocyclic building block characterized by a "push-pull" electronic structure. It features a nucleophilic amino group at the C4 position and an electrophilic bromine atom at the C5 position. This orthogonality allows for versatile library synthesis, particularly in the development of kinase inhibitors and adenosine receptor antagonists.

However, the reactivity of the C4-amine is significantly modulated by the electron-withdrawing nature of the thiazole ring and the adjacent C5-bromine. Unlike electron-rich anilines, this scaffold acts as a deactivated nucleophile, requiring optimized protocols to achieve high conversion with electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates) while suppressing side reactions such as regioselective attack at the ring nitrogen (N3).

Chemical Profile

Property	Specification	Notes
IUPAC Name	5-Bromothiazol-4-amine	
CAS Number	1353101-50-4	
Molecular Weight	179.04 g/mol	
Appearance	Off-white to pale yellow solid	Light sensitive; store at -20°C under inert gas.
pKa (Conjugate Acid)	~2.5 - 3.5 (Predicted)	Significantly lower than aniline (4.6) due to heteroaromatic ring and -I effect of Br.
Primary Reactivity	Nucleophilic Attack (N4)	Requires base catalysis or activated electrophiles.
Secondary Reactivity	Pd-Catalyzed Cross-Coupling (C5)	Suzuki/Stille/Buchwald coupling at C-Br.

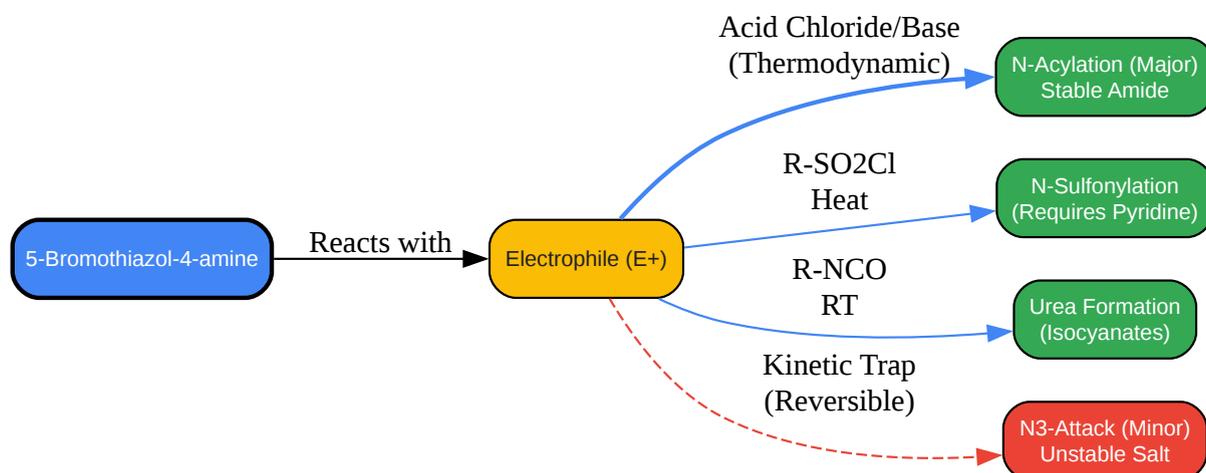
Reactivity Landscape & Mechanistic Insights

The functionalization of **5-bromothiazol-4-amine** is governed by three competing factors:

- **Low Nucleophilicity:** The lone pair on the exocyclic nitrogen (N4) is delocalized into the thiazole ring. The inductive effect of the C5-bromine further reduces electron density, making the amine sluggish toward weak electrophiles.
- **Ambident Nucleophilicity (N3 vs. N4):** While the exocyclic amine (N4) is the thermodynamic target for acylation, kinetic control can sometimes lead to transient acylation at the ring nitrogen (N3), especially with sterically unhindered electrophiles.
- **C-Br Lability:** Harsh conditions (e.g., high temp with strong nucleophiles) can risk displacing the bromine or causing "halogen dance" rearrangements, although the 4-amino group generally stabilizes the position.

Pathway Visualization

The following diagram illustrates the decision matrix for functionalizing this scaffold.



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Figure 1: Reactivity landscape of **5-bromothiazol-4-amine** with electrophiles. Green nodes indicate desired stable products; red indicates potential side reactions.

Experimental Protocols

Protocol A: Chemoselective N-Acylation (Amide Coupling)

Objective: Synthesis of N-(5-bromothiazol-4-yl)amides. Rationale: Standard coupling reagents (EDC/NHS) are often insufficient due to the poor nucleophilicity of the amine. Using Acid Chlorides or HATU with a pyridine base is the gold standard.

Reagents:

- **5-Bromothiazol-4-amine** (1.0 equiv)
- Acid Chloride (1.2 equiv) OR Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)
- Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
- Solvent: Anhydrous DCM or DMF

- Catalyst: DMAP (0.1 equiv) - Critical for sluggish substrates.

Step-by-Step Procedure:

- Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve **5-bromothiazol-4-amine** (1.0 mmol, 179 mg) in anhydrous DCM (5 mL).
- Base Addition: Add Pyridine (3.0 mmol, 240 μ L). If the substrate is particularly unreactive, add DMAP (0.1 mmol, 12 mg).
- Electrophile Addition:
 - Method A (Acid Chloride): Cool the solution to 0°C. Add the acid chloride (1.2 mmol) dropwise.
 - Method B (HATU): Pre-activate the carboxylic acid (1.1 mmol) with HATU (1.2 mmol) and DIPEA (3.0 mmol) in DMF for 10 mins, then add the aminothiazole.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Expect $[M+H]^+$ ~ $M_{acyl} + 179$).
 - Note: If reaction is incomplete after 12h, heat to 50°C. The C-Br bond is stable under these mild heating conditions.
- Work-up: Dilute with EtOAc (20 mL). Wash sequentially with sat. NaHCO₃ (2 x 10 mL), water (10 mL), and brine (10 mL).
- Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-50% EtOAc/Hexanes).

Protocol B: Sulfonylation (Synthesis of Sulfonamides)

Objective: Synthesis of N-(5-bromothiazol-4-yl)sulfonamides. Rationale: Sulfonyl chlorides are less reactive toward deactivated amines than acid chlorides. Heating and the use of pyridine as both solvent and base are often required to drive the reaction to completion.

Step-by-Step Procedure:

- Dissolution: Dissolve **5-bromothiazol-4-amine** (1.0 mmol) in anhydrous Pyridine (3 mL).
- Addition: Add the sulfonyl chloride (1.2 mmol) in one portion at room temperature.
- Heating: Heat the reaction mixture to 60°C for 6–18 hours.
 - Checkpoint: Monitor TLC/LC-MS. If bis-sulfonylation (N(SO₂R)₂) is observed, treat the crude mixture with 1M NaOH/MeOH for 30 mins to hydrolyze the second sulfonyl group back to the mono-sulfonamide.
- Work-up: Pour the reaction mixture into 1M HCl (20 mL) to neutralize the pyridine and precipitate the product (if solid) or extract with EtOAc.
- Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, use column chromatography.

Protocol C: Urea Formation (Reaction with Isocyanates)

Objective: Synthesis of Thiazolyl Ureas. Rationale: This reaction is typically faster than acylation and proceeds well in aprotic polar solvents.

Step-by-Step Procedure:

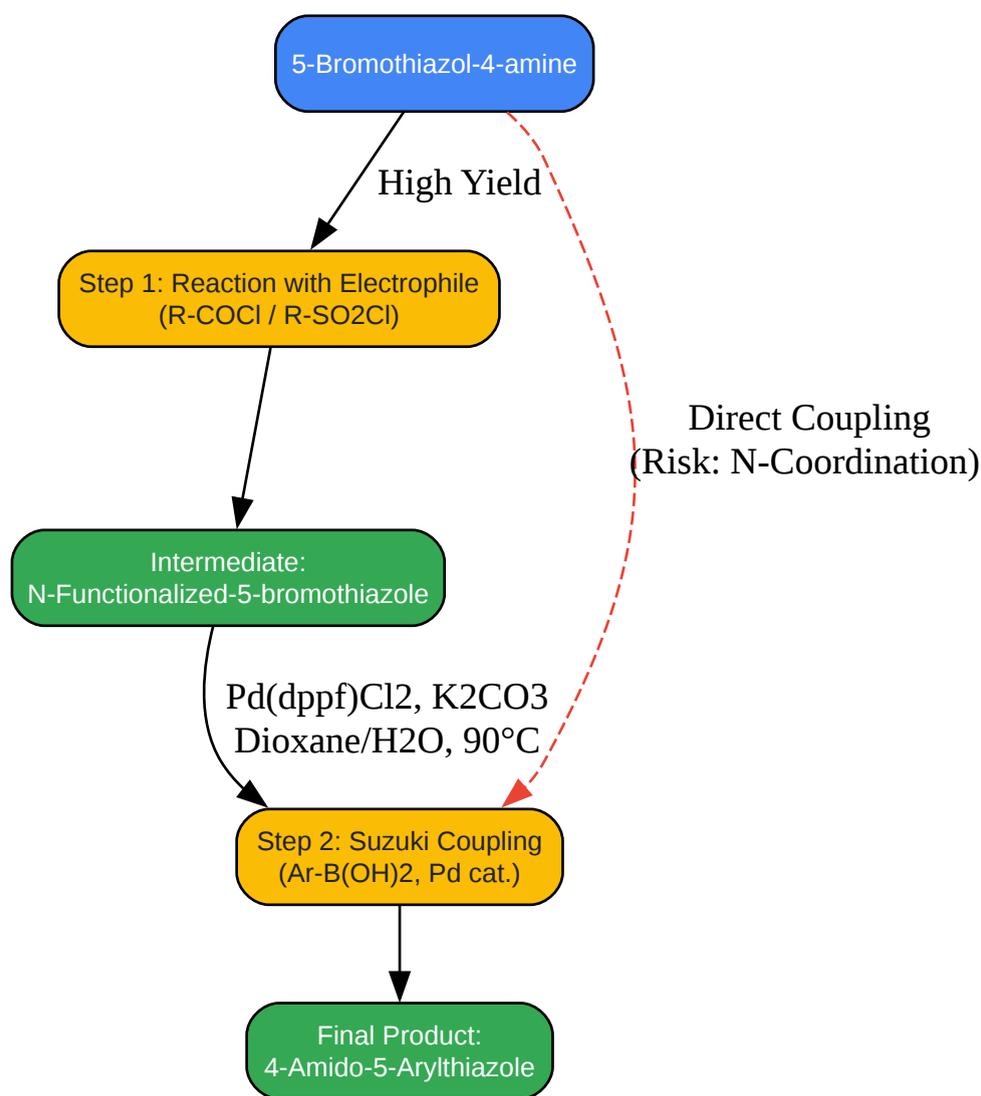
- Dissolution: Dissolve **5-bromothiazol-4-amine** (1.0 mmol) in anhydrous THF (5 mL).
- Addition: Add the Isocyanate (1.1 mmol) dropwise at room temperature.
 - Catalysis: If no precipitate forms after 1 hour, add 1 drop of Triethylamine.
- Isolation: The urea product often precipitates out of the THF solution. Filter the solid, wash with cold Et₂O, and dry under vacuum.

Strategic Workflow: Library Synthesis

When building a library, the order of operations is critical. The 5-Bromo handle allows for Suzuki-Miyaura coupling, but the free amine can poison Pd catalysts.

Recommended Route:

- Step 1: Electrophilic Trapping (Acylation/Sulfonylation). Protect/functionalize the amine first. The resulting amide/sulfonamide is a stable, directing group-compatible substrate for Pd catalysis.
- Step 2: C-C Bond Formation. Perform Suzuki coupling on the 5-Br position.



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Figure 2: Optimal workflow for library synthesis. Functionalizing the amine first prevents catalyst poisoning during subsequent cross-coupling reactions.

Troubleshooting & Optimization

Problem	Root Cause	Solution
Low Conversion (<20%)	Deactivated Nucleophile	Switch to Acid Chloride instead of carboxylic acid coupling. Add DMAP (10 mol%). Increase temp to 50°C.
Bis-acylation/sulfonylation	Excess Electrophile	Use strictly 1.0–1.1 equivalents. If bis-product forms, treat with mild base (LiOH/THF) to cleave the second group.
Regioisomerism (N3 vs N4)	Kinetic control	Conduct reaction at 0°C initially. Use bulky bases (DIPEA) to sterically hinder N3 attack.
Hydrolysis of Electrophile	Wet Solvents	Use anhydrous solvents and keep under Argon/Nitrogen atmosphere.

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